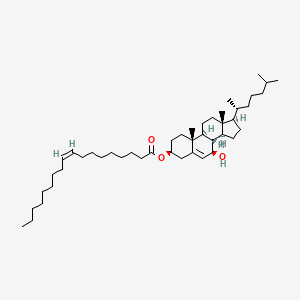
RCS-4 N-(5-カルボキシペンチル)代謝物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid: is a synthetic cannabinoid metabolite. It is an expected metabolite of RCS-4, a synthetic cannabinoid structurally similar to JWH 018. This compound is formed through the carboxylation of the N-alkyl chain of RCS-4 during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .
科学的研究の応用
Chemistry: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is used as an analytical reference standard in forensic and research laboratories. It helps in the identification and quantification of synthetic cannabinoids in biological samples.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems. It provides insights into the metabolism of synthetic cannabinoids.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and toxicology of synthetic cannabinoids, aiding in the development of therapeutic interventions.
Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves the carboxylation of the N-alkyl chain of RCS-4. The synthetic route typically includes the following steps:
Starting Material: RCS-4, a synthetic cannabinoid.
Carboxylation Reaction: The N-alkyl chain of RCS-4 undergoes carboxylation to form the 5-carboxypentyl metabolite. This reaction can be facilitated by specific reagents and conditions that promote carboxylation.
Industrial Production Methods: The industrial production of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves scaling up the synthetic route described above. The process includes:
Large-Scale Synthesis: Utilizing industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized metabolites, while reduction may yield alcohols or other reduced forms .
作用機序
The mechanism of action of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of neurotransmitter release and signal transduction pathways .
類似化合物との比較
- RCS-4 N-(4-hydroxypentyl) metabolite
- RCS-4 N-(5-hydroxypentyl) metabolite
- JWH 018 N-(5-carboxypentyl) metabolite
Comparison: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is unique due to its specific carboxylation at the N-alkyl chain, which distinguishes it from other metabolites. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .
特性
IUPAC Name |
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXFWFGLGOBGBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018152 |
Source


|
| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-39-8 |
Source


|
| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
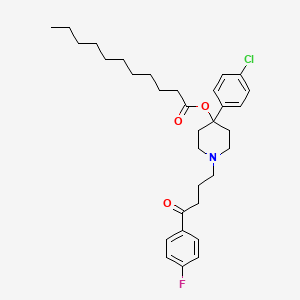

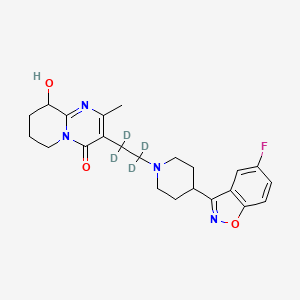

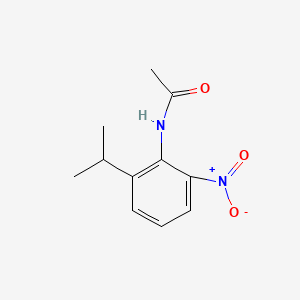

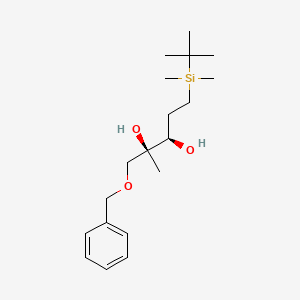
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
